Chemical structure and physicochemical properties of 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo-
Chemical structure and physicochemical properties of 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo-
An In-Depth Technical Guide to 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo-
Executive Summary: The 4-thiazolidinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4] This technical guide focuses on a specific derivative, 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo-, also known as 5-(3-furanylmethylene)rhodanine. We will provide a comprehensive examination of its chemical structure, physicochemical properties, established synthetic methodologies, and a review of its potential biological significance based on structure-activity relationships established for this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The 4-Thiazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. The 4-thiazolidinone nucleus is a quintessential example of such a scaffold.[3] It is a five-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4.[4][5]
The versatility of the 4-thiazolidinone ring arises from several key factors:
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Multiple Points for Derivatization: The core structure offers several positions (N-3, C-2, and C-5) where various substituents can be introduced, allowing for the fine-tuning of steric, electronic, and lipophilic properties.
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Favorable Pharmacokinetic Profile: The heterocyclic nature of the ring often imparts desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Hydrogen Bonding Capability: The presence of nitrogen and oxygen atoms allows the scaffold to act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological macromolecules like enzymes and receptors.
The specific variant under discussion, 2-thioxo-4-thiazolidinone (commonly known as rhodanine), is characterized by a thione (C=S) group at the C-2 position, which further enhances its chemical reactivity and biological activity profile.
Chemical Identity and Structure
Nomenclature and Identification
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Systematic Name: (5Z)-5-(furan-3-ylmethylene)-2-thioxothiazolidin-4-one
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Common Names: 5-(3-furanylmethylene)rhodanine, 5-(3-furylmethylene)-2-thioxo-4-thiazolidinone
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Molecular Formula: C₈H₅NO₂S₂
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Molecular Weight: 211.26 g/mol
Molecular Structure and Stereochemistry
The molecule consists of a central rhodanine core connected at the 5-position to a furan ring via an exocyclic double bond (a methylene bridge).
Caption: Chemical structure of the title compound.
The exocyclic double bond at the C-5 position gives rise to geometric isomerism (E/Z). Due to steric hindrance, the Z-isomer, where the furan ring and the carbonyl group are on opposite sides of the double bond, is generally the more thermodynamically stable and predominantly formed product in synthesis.
Key Structural Features and Reactivity
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Acidic N-H Proton: The proton on the nitrogen at position 3 is acidic and can be deprotonated under basic conditions, facilitating N-alkylation or other substitution reactions.
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Active Methylene Group (in precursor): The rhodanine precursor has an active methylene group at C-5, flanked by two electron-withdrawing groups (C=O and C=S). This makes the C-5 protons acidic and is the basis for the Knoevenagel condensation used in its synthesis.[6]
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Michael Acceptor: The α,β-unsaturated carbonyl system created by the C5-ylidene bridge makes the molecule a potential Michael acceptor.[7][8] This reactivity is often implicated in the mechanism of action for some of its biological activities, as it can covalently interact with nucleophilic residues (e.g., cysteine) in target proteins.
Physicochemical and Spectroscopic Properties
Physicochemical Data Summary
| Property | Value / Expected Value | Source / Basis |
| Molecular Formula | C₈H₅NO₂S₂ | Calculated |
| Molecular Weight | 211.26 g/mol | Calculated |
| Physical Appearance | Yellow to orange solid | Analogy to similar 5-arylidene rhodanines[10] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone); sparingly soluble in alcohols; insoluble in water. | General property of the compound class[9] |
| Melting Point | Expected >200 °C | Analogy to similar derivatives[10] |
| pKa (N-H proton) | ~6-8 | Estimated based on rhodanine scaffold |
Spectroscopic Characteristics
Spectroscopic analysis is crucial for the structural confirmation of the synthesized molecule.
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¹H NMR Spectroscopy:
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Ylidene Proton (=CH-): A characteristic singlet is expected in the range of δ 7.5-8.0 ppm.
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Furan Protons: Three distinct signals (doublet, triplet, or multiplet) are expected in the aromatic region (δ 6.5-8.0 ppm).
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N-H Proton: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.[11]
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¹³C NMR Spectroscopy:
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Carbonyl Carbon (C4, C=O): Expected in the range of δ 165-175 ppm.[5]
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Thione Carbon (C2, C=S): Highly deshielded, expected in the range of δ 190-205 ppm.
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Ylidene Carbons (C5, =CH-): Expected in the range of δ 120-145 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A broad band around 3100-3300 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1720 cm⁻¹.[10]
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C=C Stretch: An absorption band around 1580-1620 cm⁻¹.
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C=S Stretch: A band in the region of 1200-1250 cm⁻¹.
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Synthesis and Mechanistic Insights
Primary Synthetic Route: Knoevenagel Condensation
The most direct and widely used method for synthesizing 5-arylidene-2-thioxo-4-thiazolidinones is the Knoevenagel condensation.[6][7] This reaction involves the base-catalyzed condensation of a compound with an active methylene group (rhodanine) and an aldehyde (3-furaldehyde).
The choice of catalyst and reaction conditions is critical for optimizing yield and purity. Common bases include piperidine, sodium acetate, or ammonium acetate.[6] The reaction is typically carried out in a protic solvent like ethanol or acetic acid with heating. Green chemistry approaches utilizing microwave irradiation or solvent-free conditions have also been successfully employed to reduce reaction times and improve yields.[6]
Workflow: Synthesis via Knoevenagel Condensation
Caption: A typical workflow for the synthesis of the title compound.
Mechanistic Rationale
The causality of the Knoevenagel condensation in this context is straightforward. The basic catalyst deprotonates the active methylene group at C-5 of the rhodanine ring, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 3-furaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of a water molecule) to form the stable, conjugated exocyclic double bond, driving the reaction to completion.
Review of Biological and Pharmacological Potential
While specific studies targeting 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- are limited, a wealth of data on closely related analogs allows for an informed discussion of its potential applications. The 5-arylidene rhodanine framework is a well-known pharmacophore.[3]
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Antimicrobial Activity: Many 5-arylidene rhodanine derivatives exhibit potent activity against a range of bacterial and fungal pathogens.[3] The furan ring is a common motif in many antimicrobial agents, suggesting that the title compound could be a promising candidate for further investigation in this area.[12]
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Anticancer Activity: This class of compounds has been extensively investigated for anticancer properties.[2][13] Proposed mechanisms often involve the inhibition of various kinases or interaction with other key proteins in cancer signaling pathways. The Michael acceptor nature of the exocyclic double bond is often crucial for this activity, allowing for covalent inhibition of target enzymes.[8]
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Anti-inflammatory and Antidiabetic Activity: Derivatives of rhodanine have been reported as inhibitors of enzymes relevant to inflammation and diabetes.[1][3] Notably, the approved antidiabetic drug Epalrestat, an aldose reductase inhibitor, is a rhodanine-3-acetic acid derivative, highlighting the therapeutic potential of this scaffold.[14]
The specific orientation of the furan ring (3-position vs. 2-position) can significantly influence the molecule's three-dimensional shape and its ability to fit into the binding pocket of a biological target. Therefore, while the general activity profile is expected to be similar to other furan-containing rhodanines, its specific potency and target profile would require dedicated biological evaluation.
Conclusion and Future Perspectives
4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- is a synthetically accessible heterocyclic compound built upon a privileged scaffold with proven therapeutic relevance. Its structure combines the well-established rhodanine core with a furan moiety, suggesting a high potential for diverse biological activities. The straightforward Knoevenagel condensation allows for its efficient preparation and the generation of further derivatives for structure-activity relationship (SAR) studies.
Future research should focus on the definitive synthesis, purification, and comprehensive spectroscopic characterization of this specific isomer. Subsequently, systematic screening against various biological targets, including bacterial and fungal strains, cancer cell lines, and key metabolic enzymes, is warranted to fully elucidate its pharmacological profile and validate its potential as a lead compound in drug discovery programs.
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